molecular formula C18H19N B13686011 2-(4-Isopropylphenyl)-1-methylindole

2-(4-Isopropylphenyl)-1-methylindole

Cat. No.: B13686011
M. Wt: 249.3 g/mol
InChI Key: JIAYICZXQGYGIL-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1-methylindole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a 4-isopropylphenyl group attached to the second position of the indole ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 1-methylindole.

    Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 1-methylindole in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-1-methylindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)-1-methylindole: Similar structure with an isobutyl group instead of an isopropyl group.

    2-(4-Isopropylphenyl)-1-ethylindole: Similar structure with an ethyl group instead of a methyl group.

    2-(4-Isopropylphenyl)-1-methylbenzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.

Uniqueness

2-(4-Isopropylphenyl)-1-methylindole is unique due to the specific positioning of the isopropylphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the indole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-methyl-2-(4-propan-2-ylphenyl)indole

InChI

InChI=1S/C18H19N/c1-13(2)14-8-10-15(11-9-14)18-12-16-6-4-5-7-17(16)19(18)3/h4-13H,1-3H3

InChI Key

JIAYICZXQGYGIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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